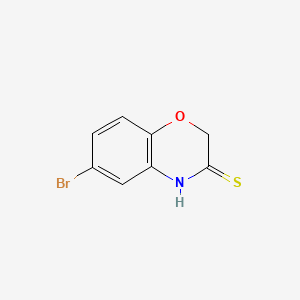

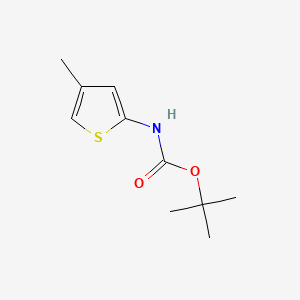

2-(Boc-氨基)-4-甲基噻吩

描述

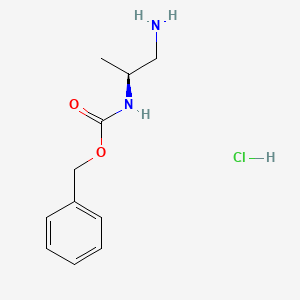

“2-(Boc-amino)-4-methylthiophene” is a compound that contains a Boc-protected amino group . The Boc (tert-butyl carbamate) group is a common protecting group used in organic synthesis, particularly in the synthesis of peptides . It is stable towards most nucleophiles and bases .

Synthesis Analysis

The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . The Boc group can be cleaved under mild acidolysis .Chemical Reactions Analysis

Boc-protected amines are stable towards most nucleophiles and bases . They can be deprotected by mild acidolysis . The Boc group can also be removed using a catalyst .科学研究应用

电致变色材料开发

Hu 等人 (2014) 的一项研究通过将 Boc-L-亮氨酸接枝到 3,4-乙撑二氧噻吩 (EDOT) 侧链,合成了氨基酸功能化的聚(3,4-乙撑二氧噻吩) (PEDOT) 衍生物,得到具有优异可逆氧化还原活性和增强电致变色性能的材料。L-亮氨酸基团的引入显着提高了 PEDOT 的对比度和着色效率,使得这些衍生物有望用于电致变色器件和光学显示器 (Hu 等,2014)。

抗菌活性

Prasad 等人 (2017) 报道了 2-氨基噻吩衍生物的合成和抗菌活性评估。该研究合成了新型乙基 2-氨基-4-苯基噻吩-3-羧酸酯衍生物,显示出显着的抗菌特性,表明 2-(Boc-氨基)-4-甲基噻吩衍生物在开发新的抗菌剂中具有潜力 (Prasad 等,2017)。

电化学低聚研究

Pak 等人 (2007) 对 2-氨基-3-氰基-4-甲基噻吩 (ACMT) 的电化学低聚进行了机理和特征研究,得到具有增加共轭的低聚物混合物。该研究为合成具有定制电学性能的聚合物材料提供了有价值的见解 (Pak 等,2007)。

用于染料和重金属去除的功能化

Chen 等人 (2016) 探索了氧化石墨烯 (GO) 用 4-氨基苯硫酚和 3-氨基丙基三乙氧基硅烷进行功能化,以提高染料和重金属的吸附效率。该研究证明了 2-(Boc-氨基)-4-甲基噻吩衍生物在水净化和污染修复中的潜在环境应用 (Chen 等,2016)。

手性识别和传感应用

多项研究通过将氨基酸(包括 Boc 保护的氨基酸)接枝到 EDOT 上,开发了手性 PEDOT 衍生物,用于对映异构体的选择性识别和作为手性传感器。这些材料在生化应用中显示出前景,包括手性识别和传感 (Dong 等,2016;Hu 等,2015)。

作用机制

Target of Action

It is known that the compound is a bifunctional cross-linker . Cross-linkers are molecules that can form bonds with two or more other molecules, often playing a crucial role in the formation of complex structures such as polymers.

Mode of Action

The compound 2-(Boc-amino)-4-methylthiophene can be used in the synthesis of bifunctional azobenzene glycoconjugates . The Boc group in the compound is stable towards most nucleophiles and bases . This stability allows the compound to interact with its targets without premature degradation or reaction.

Result of Action

The molecular and cellular effects of 2-(Boc-amino)-4-methylthiophene’s action are likely dependent on the specific context in which it is used. As a bifunctional cross-linker, it may facilitate the formation of complex structures or the modification of existing ones .

Action Environment

The action, efficacy, and stability of 2-(Boc-amino)-4-methylthiophene can be influenced by various environmental factors. For instance, the compound’s reactivity may be affected by the presence of other reactive species or by changes in temperature or pH. The boc group in the compound is known to be stable under a wide range of conditions , suggesting that the compound may retain its functionality in diverse environments.

未来方向

属性

IUPAC Name |

tert-butyl N-(4-methylthiophen-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2S/c1-7-5-8(14-6-7)11-9(12)13-10(2,3)4/h5-6H,1-4H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEOHXHWQOPBOLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。